molecular formula C11H14F2N2O B13711056 1-(4-Amino-2,6-difluorophenyl)piperidin-3-ol

1-(4-Amino-2,6-difluorophenyl)piperidin-3-ol

Cat. No.: B13711056
M. Wt: 228.24 g/mol
InChI Key: KSJJLBKKZQTOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-2,6-difluorophenyl)piperidin-3-ol is a chemical compound with the molecular formula C11H14F2N2O. This compound is characterized by the presence of an amino group, two fluorine atoms, and a piperidin-3-ol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2,6-difluorophenyl)piperidin-3-ol typically involves the reaction of 4-amino-2,6-difluorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. The industrial methods also incorporate purification steps to remove any impurities and obtain a high-quality product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2,6-difluorophenyl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(4-Amino-2,6-difluorophenyl)piperidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2,6-difluorophenyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-2,6-difluorophenyl)piperidin-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H14F2N2O

Molecular Weight

228.24 g/mol

IUPAC Name

1-(4-amino-2,6-difluorophenyl)piperidin-3-ol

InChI

InChI=1S/C11H14F2N2O/c12-9-4-7(14)5-10(13)11(9)15-3-1-2-8(16)6-15/h4-5,8,16H,1-3,6,14H2

InChI Key

KSJJLBKKZQTOQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2F)N)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.